(3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid
CAS No.: 1704096-32-1
Cat. No.: VC2747181
Molecular Formula: C17H27BN2O4
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704096-32-1 |
|---|---|
| Molecular Formula | C17H27BN2O4 |
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | [3-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C17H27BN2O4/c1-13(14-6-5-7-15(12-14)18(22)23)19-8-10-20(11-9-19)16(21)24-17(2,3)4/h5-7,12-13,22-23H,8-11H2,1-4H3 |
| Standard InChI Key | DQPSSKIHVQBJNF-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)C(C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)C(C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Introduction
Synthesis and Applications
Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which are versatile tools for forming carbon-carbon bonds. The presence of a Boc-protected piperazine suggests that this compound could be used as a precursor for synthesizing more complex molecules, potentially with biological activity.
Synthesis Pathway
A general synthesis pathway might involve:
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Preparation of the Piperazine Moiety: Synthesis or procurement of the Boc-protected piperazine.
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Attachment to the Phenyl Ring: Formation of the ethyl linkage between the piperazine and the phenyl ring.
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Introduction of the Boronic Acid Group: Conversion of a suitable functional group on the phenyl ring to a boronic acid.
Potential Applications
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Cross-Coupling Reactions: Useful in forming complex organic molecules.
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Pharmaceutical Synthesis: The piperazine moiety is common in many drugs, suggesting potential biological activity.
Safety and Handling
Handling boronic acids and compounds with Boc-protected groups requires standard laboratory precautions, including protection from moisture and potential irritants. Specific safety data for (3-(1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethyl)phenyl)boronic acid is not available, but related compounds like Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylic acid are noted to cause skin irritation and are harmful if swallowed .
Data Table: Comparison of Related Compounds
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